molecular formula C13H15F2NO B5653573 N-cyclohexyl-2,6-difluorobenzamide

N-cyclohexyl-2,6-difluorobenzamide

Cat. No.: B5653573
M. Wt: 239.26 g/mol
InChI Key: FYVDIOFVZFVINF-UHFFFAOYSA-N
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Description

N-cyclohexyl-2,6-difluorobenzamide (Molecular Formula: C₁₃H₁₅F₂NO, Molecular Weight: 239.26 g/mol) is a fluorinated benzamide derivative characterized by a cyclohexyl group attached to the nitrogen atom of a benzamide core, with fluorine atoms at the 2 and 6 positions of the benzene ring. Its synthesis typically involves a metalation step followed by amidation, which ensures precise functional group incorporation .

Properties

IUPAC Name

N-cyclohexyl-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO/c14-10-7-4-8-11(15)12(10)13(17)16-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVDIOFVZFVINF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2,6-difluorobenzamide typically involves the reaction of 2,6-difluorobenzoyl chloride with cyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2,6-difluorobenzoyl chloride+cyclohexylamineThis compound+HCl\text{2,6-difluorobenzoyl chloride} + \text{cyclohexylamine} \rightarrow \text{this compound} + \text{HCl} 2,6-difluorobenzoyl chloride+cyclohexylamine→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes controlling reaction temperature, pressure, and the use of solvents to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-2,6-difluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the amide bond.

Major Products:

    Substitution Reactions: Depending on the nucleophile, various substituted products can be formed.

    Hydrolysis: The major products are 2,6-difluorobenzoic acid and cyclohexylamine.

Scientific Research Applications

N-cyclohexyl-2,6-difluorobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2,6-difluorobenzamide involves its interaction with specific molecular targets. For instance, as an inhibitor of the bacterial cell division protein FtsZ, it binds to the allosteric site of the protein, disrupting its function and thereby inhibiting bacterial cell division . The fluorine atoms play a crucial role in enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Structural and Physicochemical Properties of Selected Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
N-cyclohexyl-2,6-difluorobenzamide C₁₃H₁₅F₂NO 239.26 2,6-F₂, N-cyclohexyl High lipophilicity, thermal stability
2,6-Difluorobenzamide C₇H₅F₂NO 157.12 2,6-F₂, NH₂ Smaller size, lower lipophilicity
N-Cyclopropyl-2,6-difluorobenzamide C₁₀H₉F₂NO 201.20 2,6-F₂, N-cyclopropyl Compact cyclopropyl group, higher reactivity
4-Bromo-2,6-difluorobenzamide C₇H₄BrF₂NO 236.02 2,6-F₂, 4-Br Bromine enhances electrophilicity
N-Methyl-2,6-difluorobenzamide C₈H₇F₂NO 171.15 2,6-F₂, N-methyl Reduced steric hindrance

Key Observations :

  • Electronic Effects : Fluorine atoms at the 2 and 6 positions enhance electron withdrawal, stabilizing the amide bond and influencing intermolecular interactions (e.g., hydrogen bonding) .

Key Insights :

  • Role of Fluorine: Fluorine atoms in this compound contribute to enhanced metabolic stability and binding affinity compared to non-fluorinated analogs like N-(1-hydroxycyclohex-2-en-1-yl)methylbenzamide .
  • Cyclohexyl vs.

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